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Abstract

2-Chloro-3-iodo-5-nitropyridine is a pivotal, multi-functionalized heterocyclic building block in
modern organic synthesis. Its strategic arrangement of three distinct functional groups—a
reactive iodine, a less labile chlorine, and an electron-withdrawing nitro group—on a pyridine
scaffold offers chemists a powerful tool for constructing complex molecular architectures. The
inherent electronic and steric properties of this reagent allow for highly selective, sequential
transformations, making it an invaluable intermediate in the fields of medicinal chemistry,
agrochemicals, and materials science. This guide provides a comprehensive overview of its
core chemical properties, delves into its nuanced reactivity, presents validated experimental
protocols, and outlines essential safety and handling procedures.

Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is the bedrock of its effective
application. 2-Chloro-3-iodo-5-nitropyridine is typically a stable, off-white to yellow crystalline
solid at room temperature.[1][2] Its key identifiers and properties are summarized below.

Physical and Chemical Properties
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Property Value Source(s)
IUPAC Name 2-Chloro-3-iodo-5-nitropyridine  [3]

CAS Number 25391-60-0 [4]
Molecular Formula CsH2CIIN202 [4]
Molecular Weight 284.44 g/mol [4]
Appearance Off-white to gray/yellow solid [1][2]
Melting Point 102-106 °C [2][4]

N Soluble in Toluene, DMF,
Solubility ) [2][5]
Dichloromethane

Store under inert gas
Storage ) [2]
(Nitrogen/Argon) at 2—-8 °C

Spectroscopic Signature

The spectroscopic profile is essential for reaction monitoring and final product confirmation.

e 1H NMR (300 MHz, CDCIs): The proton NMR spectrum is characterized by two distinct
singlets in the aromatic region, corresponding to the two protons on the pyridine ring. The
significant downfield shift is a direct consequence of the powerful deshielding effects of the
adjacent nitro group and the electronegative halogen atoms.

o §9.19 (s, 1H)
o 88.90 (s, 1H)[2]

e 13C NMR: While specific literature data is sparse, the chemical shifts can be predicted. The
carbon bearing the iodine (C3) would be significantly shielded due to the heavy atom effect,
while the carbons attached to the chloro (C2) and nitro (C5) groups, along with the carbon
ortho to the nitro group (C6), would be deshielded.

e Mass Spectrometry (MS): Electron lonization (EI) would likely show a prominent molecular
ion peak (m/z = 284/286 for 3°CI/3’Cl isotopes) and characteristic fragmentation patterns
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involving the loss of I, NO2, and Cl radicals.[6]

« Infrared (IR) Spectroscopy: Key vibrational bands would include strong asymmetric and
symmetric stretches for the nitro group (typically ~1530 cm~t and ~1350 cm~1), C=N and
C=C stretches for the pyridine ring (~1600-1400 cm~1), and vibrations corresponding to the
C-l and C-Cl bonds in the lower frequency region.

Synthesis Pathway

The primary route to 2-Chloro-3-iodo-5-nitropyridine involves the direct iodination of the
readily available precursor, 2-chloro-5-nitropyridine. This transformation leverages the electron-
rich nature of the pyridine ring, which, despite the deactivating nitro group, can undergo
electrophilic substitution.

Caption: General workflow for the synthesis of 2-Chloro-3-iodo-5-nitropyridine.

Detailed Synthetic Protocol

Causality: Sulfuric acid acts as a catalyst, activating the N-lodosuccinimide (NIS) to generate a
potent electrophilic iodine species (I*). The reaction proceeds regioselectively at the C3
position, which is the most activated position for electrophilic attack on the 2-chloro-5-
nitropyridine scaffold.

Reaction Setup: To a solution of 2-chloro-5-nitropyridine in concentrated sulfuric acid, add N-
lodosuccinimide (NIS) portion-wise while maintaining the temperature.

o Reaction Execution: Stir the resulting mixture at room temperature for approximately 12
hours, monitoring the reaction progress by TLC or LC-MS.

o Workup: Upon completion, carefully pour the reaction mixture into ice water.

» Extraction: Extract the aqueous mixture with a suitable organic solvent, such as
dichloromethane (DCM).

e Washing: Wash the combined organic layers sequentially with water, a saturated aqueous
solution of sodium bicarbonate (NaHCO3), and brine to remove residual acid and salts.[2]
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 Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. The crude product is then purified by column chromatography on
silica gel to yield the final product.[2]

Reactivity and Strategic Application

The synthetic utility of 2-chloro-3-iodo-5-nitropyridine stems from the differential reactivity of
its two halogen substituents. The carbon-iodine bond is significantly weaker and more
polarizable than the carbon-chlorine bond, making it the preferred site for metal-catalyzed
cross-coupling reactions. This allows for a predictable and sequential functionalization strategy.
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Caption: Differential reactivity pathways of 2-Chloro-3-iodo-5-nitropyridine.

Site-Selective Cross-Coupling at the C3-lodo Position

The C-I bond is the workhorse of this molecule. Its high reactivity in palladium-catalyzed cycles
allows for the introduction of a wide array of substituents with high fidelity, leaving the C-CI
bond intact for subsequent transformations.

o Suzuki-Miyaura Coupling: Introduction of aryl or vinyl groups using boronic acids or esters.
This is arguably the most common application.

e Sonogashira Coupling: Formation of a C-C triple bond by coupling with terminal alkynes, a
key reaction for building rigid molecular scaffolds.

e Buchwald-Hartwig Amination: Creation of C-N bonds by coupling with primary or secondary
amines, essential for many pharmaceutical syntheses.

Exemplary Protocol: Suzuki-Miyaura Coupling

Causality: A palladium(0) catalyst, such as Pd(PPhs)a or one generated in situ from Pd(OAc)2
and a phosphine ligand, undergoes oxidative addition preferentially into the weaker C-I bond.
The subsequent steps of transmetalation with the activated boronic acid and reductive
elimination form the new C-C bond and regenerate the catalyst. A base is required to activate
the boronic acid.

 Inert Atmosphere: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add
2-chloro-3-iodo-5-nitropyridine, the desired boronic acid (1.1-1.5 equivalents), a palladium
catalyst (e.g., Pd(PPhs)4, 2-5 mol%), and a base (e.g., K2COs or Cs2COs3, 2-3 equivalents).

o Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/Water or
Toluene/Ethanol/Water.

o Heating: Heat the reaction mixture to 80-100 °C and stir until the starting material is
consumed (monitor by TLC/LC-MS).

o Workup and Purification: Cool the reaction to room temperature, dilute with water, and
extract with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers, dry,
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concentrate, and purify by flash chromatography to obtain the 3-aryl-2-chloro-5-nitropyridine
product.

Nucleophilic Aromatic Substitution (SNAr) at the C2-
Chloro Position

The C2 position is highly activated towards nucleophilic attack due to the strong electron-
withdrawing effects of both the ring nitrogen and the C5-nitro group. While the C-Cl bond is less
reactive than C-I in cross-coupling, it is susceptible to SNAr. This reaction can be performed on
the product of a C3-coupling reaction or, with sufficiently strong nucleophiles, directly on the
starting material.

e Mechanism: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized
anionic intermediate. The stability of this intermediate is enhanced by the nitro group,
facilitating the displacement of the chloride ion.[7][8]

 Common Nucleophiles: Amines, alkoxides, and thiolates are effective nucleophiles for this
transformation.

Safety and Handling

Proper handling is critical when working with highly functionalized and potentially hazardous

reagents.

o Hazard Identification: 2-Chloro-3-iodo-5-nitropyridine is classified as harmful if swallowed
(H302) and causes serious eye damage (H318).[4] The related compound, 2-chloro-5-
nitropyridine, is known to cause skin and respiratory irritation.[3][9]

o Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat,
nitrile gloves, and chemical safety goggles.[5]

e Handling Precautions:
o Handle in a well-ventilated fume hood to avoid inhalation of dust.[9]

o Avoid contact with skin and eyes.[10]
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o Wash hands thoroughly after handling.[5]

o Keep away from strong oxidizing agents, strong acids, and strong bases.[5]

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably
under an inert atmosphere as recommended.[2][10]

» Disposal: Dispose of contents and container in accordance with local, regional, and national
regulations.

Conclusion

2-Chloro-3-iodo-5-nitropyridine is a sophisticated chemical tool that offers a reliable platform
for sequential, site-selective functionalization. Its predictable reactivity, governed by the
interplay between its halogen and nitro substituents, provides a clear strategic advantage in
multi-step syntheses. By understanding its fundamental properties and applying the robust
protocols outlined in this guide, researchers can effectively leverage this versatile building block
to accelerate the discovery and development of novel molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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